molecular formula C16H17N5O4 B3006922 4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide CAS No. 2034528-18-0

4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide

Cat. No.: B3006922
CAS No.: 2034528-18-0
M. Wt: 343.343
InChI Key: BBTCYZACIJJIDU-UHFFFAOYSA-N
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Description

4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.343. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound “4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide” are currently unknown. The compound is a derivative of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Mode of Action

It’s known that the compound contains a 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid moiety , which may play a role in its biological activity.

Pharmacokinetics

The compound is a solid at room temperature , which may influence its absorption and distribution in the body. The compound’s molecular weight (154.12 g/mol ) and its chemical structure may also impact its metabolism and excretion.

Biological Activity

4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a complex heterocyclic compound that has been the subject of various studies due to its potential biological activities. This article aims to summarize the available research on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of derivatives that exhibit significant biological activity. Its structure includes a pyrrolidine moiety linked to a picolinamide, which is further substituted with a 1-methyl-6-oxo-1,6-dihydropyridazine group. This unique combination of functional groups is believed to contribute to its pharmacological effects.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Key Enzymes : Many derivatives have been found to inhibit enzymes involved in cancer progression, such as MEK (Mitogen-Activated Protein Kinase Kinase), which plays a crucial role in the MAPK signaling pathway .
  • Antitumor Activity : Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Properties : Some derivatives possess anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and inhibiting pathways such as NF-kB .

Biological Activity Data

A summary of biological activities observed in studies involving related compounds is presented in the following table:

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
MEK InhibitionReduced tumor growth in xenograft models
Anti-inflammatoryDecreased levels of TNF-α and NO
AntimicrobialSignificant activity against bacterial strains

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

  • Antitumor Efficacy : A study involving a derivative showed significant inhibition of tumor growth in mice models bearing human colorectal cancer xenografts. The compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics .
  • Inhibition of Inflammatory Responses : Another study highlighted the compound's ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
  • Synergistic Effects with Other Drugs : Research indicated that when combined with conventional drugs like doxorubicin, certain derivatives enhanced cytotoxicity against resistant cancer cell lines, pointing towards their potential use in combination therapies .

Properties

IUPAC Name

4-[1-(1-methyl-6-oxopyridazine-3-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-20-14(22)3-2-12(19-20)16(24)21-7-5-11(9-21)25-10-4-6-18-13(8-10)15(17)23/h2-4,6,8,11H,5,7,9H2,1H3,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTCYZACIJJIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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